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Compound Name: Cyanoethylaminocarbonyl)phenylb

oronic acid

Cat. No.: B1364556

\ J

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-
Cyanoethylaminocarbonyl)phenylboronic acid

Introduction

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a bifunctional molecule of significant
interest to researchers in medicinal chemistry and materials science. As with any synthesized
compound intended for high-stakes applications like drug development, unambiguous
structural verification is paramount. Spectroscopic analysis provides the foundational dataset
for confirming molecular identity, assessing purity, and ensuring batch-to-batch consistency.

This guide offers a comprehensive, field-tested perspective on the full spectroscopic
characterization of this target molecule. We will move beyond a simple recitation of data,
focusing instead on the underlying principles and the interconnected logic that allows different
spectroscopic techniques to collectively validate the compound's structure. The protocols and
interpretations that follow are designed to be self-validating, providing a robust framework for
researchers.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough examination of the expected
molecular structure. This allows us to form hypotheses about the signals we expect to observe.
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Structure: 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Key Functional Groups:

Boronic Acid (-B(OH)z): A key functional group for interactions with diols, crucial for
applications in sensors and drug delivery.

e Aromatic Ring: A 1,3-disubstituted (meta) phenyl ring, providing a rigid scaffold.

o Amide (-CONH-): A secondary amide linkage, introducing hydrogen bonding capabilities and
conformational constraints.

o Cyanoethyl Group (-CH2CH2CN): An aliphatic chain terminated by a nitrile group.

Below is a diagram illustrating the molecular structure with key atoms numbered for
spectroscopic assignment.

Caption: Molecular structure of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Application: FT-IR spectroscopy is a rapid and indispensable tool for identifying the
functional groups within a molecule. By measuring the absorption of infrared radiation, we can
detect the characteristic vibrational frequencies of specific bonds. For this molecule, FT-IR
serves as the primary confirmation of the presence of the boronic acid, amide, and nitrile
moieties.

Predicted FT-IR Data:
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Wavenumber . . . .
Intensity Vibration Type Assignment
(cm™)
B(OH)z,
3500 - 3200 Strong, Broad O-H Stretch intermolecular H-
bonding
) Secondary Amide (-
~3300 Medium, Sharp N-H Stretch
CONH-)
3100 - 3000 Medium C-H Stretch (sp?) Aromatic C-H
2960 - 2850 Medium C-H Stretch (sp3) Aliphatic -CH2-
~2250 Medium, Sharp C=N Stretch Nitrile
~1650 Strong C=0 Stretch (Amide )  Amide Carbonyl
~1550 Medium N-H Bend (Amide II) Amide N-H
~1350 Strong B-O Stretch Boronic Acid
) C-H Bend (out-of- 1,3-disubstituted
800 - 600 Medium

plane)

aromatic ring

Data Interpretation: The most telling feature in the spectrum is the very broad absorption

between 3500-3200 cm~1, characteristic of the hydrogen-bonded O-H stretches of the boronic

acid group. This often overlaps with the sharper N-H stretch of the secondary amide around

3300 cm~1. The presence of a strong carbonyl (C=0) peak around 1650 cm~* (Amide 1) and an

N-H bend near 1550 cm~* (Amide Il) are definitive evidence of the amide linkage. A sharp,

medium-intensity peak around 2250 cm~1 is a clear indicator of the nitrile (C=N) group.[1]

Finally, a strong B-O stretching vibration, typically found in the 1330-1380 cm~1 region,

confirms the integrity of the boronic acid moiety.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton,

offering insights into the connectivity and chemical environment of every proton and carbon

atom.
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'H NMR Spectroscopy

Principle & Application: *H NMR maps the chemical environment of protons. The chemical shift,
integration (area under the peak), and splitting pattern (multiplicity) for each signal allow us to
piece together the molecule's structure.

Predicted *H NMR Data (500 MHz, DMSO-de):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.50 t (triplet) 1H H-N (Amide)
~8.05 s (singlet) 2H B(OH )2
~8.00 s (singlet) 1H Ar-H2
~7.85 d (doublet) 1H Ar-H6
~7.60 d (doublet) 1H Ar-H4
~7.45 t (triplet) 1H Ar-H5
~3.50 g (quartet) 2H -NH-CH2-CH2CN
~2.80 t (triplet) 2H -NH-CH2-CH2CN

Data Interpretation:

e Solvent Choice: DMSO-ds is selected as the solvent because it effectively solubilizes the
polar compound and, crucially, allows for the observation of exchangeable protons like those
on the amide (N-H) and boronic acid (O-H) groups.

e Aromatic Region (6 7.4-8.1 ppm): The 1,3-disubstitution pattern gives rise to four distinct
signals. The proton at the C2 position, situated between two electron-withdrawing groups, is
expected to be the most deshielded and appear as a singlet (or a narrowly split triplet). The
other three aromatic protons will show characteristic doublet and triplet splitting patterns
based on their coupling with neighbors.
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o Exchangeable Protons: The amide proton (~8.50 ppm) is expected to appear as a triplet due
to coupling with the adjacent CHz group. The two boronic acid protons (~8.05 ppm) will
typically appear as a broad singlet, as their exchange with residual water in the solvent often
averages out any coupling.

 Aliphatic Region (6 2.8-3.5 ppm): The two methylene (-CHz-) groups of the cyanoethyl chain
form an A2B2 system. The CH:z group attached to the amide nitrogen (C8) is deshielded and
appears further downfield (~3.50 ppm). It will likely be a quartet due to coupling with both the
N-H proton and the adjacent CHz group. The CHz group adjacent to the electron-withdrawing
cyano group (C9) will appear as a triplet around 2.80 ppm.

3C NMR Spectroscopy

Principle & Application: 13C NMR provides a count of the unique carbon environments in the
molecule. While less sensitive than 'H NMR, it is vital for confirming the carbon backbone.

Predicted 13C NMR Data (125 MHz, DMSO-ds):
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Chemical Shift (6, ppm) Assignment Rationale

Typical chemical shift for a
~166.0 C7 (C=0) secondary amide carbonyl
carbon.

Aromatic carbon attached to

~138.0 C3 )
the amide group.
~134.0 C6 Aromatic CH.
~131.0 Cc2 Aromatic CH.
~128.5 C5 Aromatic CH.
~128.0 C4 Aromatic CH.
Characteristic shift for a nitrile
~119.5 C10 (C=N)
carbon.
Carbon attached to Boron
(ipso-carbon); signal is often
Not Observed / Broad C1 broadened into the baseline
due to quadrupolar relaxation
of the 1B nucleus.[5][6]
Aliphatic carbon adjacent to
~38.0 Cc8 ] )
the amide nitrogen.
Aliphatic carbon adjacent to
~18.0 C9

the nitrile group.

Data Interpretation: The spectrum should display 9 distinct signals (with C1 being potentially
unobservable). The amide carbonyl (C7) and nitrile carbon (C10) are easily identified by their
characteristic chemical shifts downfield. A key feature and common pitfall in the analysis of
arylboronic acids is the signal for the ipso-carbon bonded to the boron atom (C1). The 1B
nucleus has a nuclear spin | > 1/2, making it a quadrupolar nucleus. This property provides an
efficient relaxation pathway, which often broadens the signal of the directly attached 13C atom
to the point of it being indistinguishable from the baseline. This "missing" signal is,
paradoxically, strong evidence for the presence of the C-B bond.
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Mass Spectrometry (MS)

Principle & Application: Mass spectrometry provides the exact molecular weight of the
compound and offers structural information through the analysis of its fragmentation patterns. It
is the definitive technique for confirming the molecular formula.

Predicted MS Data (ESI-):

o Technique Rationale: Electrospray lonization (ESI) is the preferred method for polar
molecules like boronic acids. Negative ion mode (ESI-) is often superior for boronic acids as
they can readily deprotonate to form a stable [M-H]~ ion.[7][8]

e Molecular Formula: CoeH10BN203
e Exact Mass: 205.0788
o Predicted lon: [M-H]~ at m/z = 204.0715

Predicted Fragmentation Pattern: High-resolution MS/MS analysis of the [M-H]~ parent ion
would be expected to yield fragments corresponding to the loss of key neutral molecules:

e Loss of H20: m/z 186.06
e Loss of the entire boronic acid group: [M - B(OH)z]~

o Cleavage at the amide bond: Generating fragments corresponding to the phenylboronic acid
and the cyanoethyl amine portions.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Sample Preparation

» Weigh approximately 10-15 mg of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid for
'H NMR and 25-30 mg for 13C NMR.

o Transfer the solid to a clean, dry NMR tube.
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e Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

e Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be
applied if necessary.

NMR Data Acquisition

e Instrument: 500 MHz NMR Spectrometer
e H NMR Parameters:
o Pulse Program: Standard single pulse (zg30)
o Acquisition Time: ~3 seconds
o Relaxation Delay (d1): 2 seconds
o Number of Scans: 16
o Spectral Width: -2 to 12 ppm
e 13C NMR Parameters:

o Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

o

Acquisition Time: ~1.5 seconds

[¢]

Relaxation Delay (d1): 2 seconds

[¢]

Number of Scans: 1024 (or more, depending on concentration)

[e]

Spectral Width: -10 to 200 ppm

FT-IR Data Acquisition

e Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

e Protocol:
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Record a background spectrum of the clean, empty ATR crystal.

[e]

Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.

o

[¢]

Apply pressure using the anvil to ensure good contact.

o

Acquire the sample spectrum.

Parameters: 16 scans at a resolution of 4 cmm—1.

[e]

Mass Spectrometry Data Acquisition

e Instrument: LC-MS/MS system (e.g., Q-TOF or Orbitrap).

e Protocol:

[¢]

Prepare a stock solution of the sample at 1 mg/mL in methanol.

[¢]

Dilute the stock solution to ~1 pg/mL using 50:50 acetonitrile:water with 0.1% formic acid
(for ESI+) or 0.1% ammonium hydroxide (for ESI-).

[¢]

Introduce the sample into the mass spectrometer via direct infusion or LC injection.

ESI- Parameters: Capillary voltage: -3.5 kV; Nebulizer pressure: 35 psi; Drying gas flow:

[e]

10 L/min; Gas temperature: 325°C.

[e]

Acquire data in full scan mode over a range of m/z 50-500.

Holistic Structural Verification Workflow

No single technique is sufficient for unambiguous proof of structure. The true power of
spectroscopy lies in the convergence of data from multiple orthogonal methods. The workflow
below illustrates this principle.
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Starting Point

FT-IR Analysis 1H NMR Analysis 13C NMR Analysis HRMS Analysis

Intermediate Conclusions

Functional Groups Confirmed Proton Skeleton & Connectivity Carbon Backbone Confirmed Molecular Formula Confirmed
(Amide, Nitrile, Boronic Acid) (Aromatic, Ethyl Chain) (Ipso-C missing) (CoH10BN203)

Click to download full resolution via product page

Caption: Workflow for convergent spectroscopic structural verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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